2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-acetamide
CAS No.:
Cat. No.: VC13461486
Molecular Formula: C8H10BrN3O
Molecular Weight: 244.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrN3O |
|---|---|
| Molecular Weight | 244.09 g/mol |
| IUPAC Name | 2-amino-N-[(2-bromopyridin-4-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C8H10BrN3O/c9-7-3-6(1-2-11-7)5-12-8(13)4-10/h1-3H,4-5,10H2,(H,12,13) |
| Standard InChI Key | GCBOWRVKAXKJJJ-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1CNC(=O)CN)Br |
| Canonical SMILES | C1=CN=C(C=C1CNC(=O)CN)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features:
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A pyridine ring with a bromine substituent at the 2-position.
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A methylacetamide group () attached to the 4-position of the pyridine ring.
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An amino group () at the acetamide terminus.
Key structural identifiers include:
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IUPAC Name: 2-amino-N-[(2-bromopyridin-4-yl)methyl]acetamide.
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SMILES: .
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InChIKey: .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Log P (octanol-water) | 1.27 (iLOGP), 1.2 (XLOGP3) | |
| Solubility | 1.03 mg/mL (ESOL) | |
| Hydrogen Bond Acceptors | 4 |
The compound exhibits moderate lipophilicity, suggesting balanced membrane permeability . Its solubility in aqueous media is limited, necessitating organic solvents for laboratory handling.
Synthesis and Reaction Pathways
Palladium-Catalyzed Cross-Coupling
A common method involves Suzuki-Miyaura coupling using palladium catalysts:
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Reactants: 4-amino-2-bromopyridine and phenylboronic acid.
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Catalyst: (palladium acetate).
Bromination of Pyridine Derivatives
Alternative routes involve bromination of pre-formed pyridine-acetamide intermediates using -bromosuccinimide (NBS) or .
Mechanistic Insights
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The bromine atom enhances electrophilic reactivity, facilitating nucleophilic substitution at the pyridine ring .
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The acetamide group participates in hydrogen bonding with biological targets, influencing binding affinity .
Biological and Pharmacological Applications
Neurological Therapeutics
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nNOS Inhibition: Analogues of this compound inhibit neuronal nitric oxide synthase (nNOS) with nanomolar potency, showing 2,000-fold selectivity over endothelial isoforms . This property is critical for treating neurodegenerative diseases like Alzheimer’s .
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Blood-Brain Barrier Penetration: Modifications to the acetamide group improve brain bioavailability, as demonstrated in rodent models .
Antimicrobial Activity
Pyridine-acetamide derivatives exhibit anti-bacterial and anti-thrombolytic activities. For example, structurally similar compounds show MIC values of 2–8 µg/mL against Staphylococcus aureus .
| Parameter | Description | Source |
|---|---|---|
| GHS Signal Word | Danger | |
| Hazard Statements | H302, H315, H318, H335 | |
| Precautionary Measures | Use PPE, avoid inhalation |
Environmental Impact
Future Directions
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Optimization of BBB Penetration: Structural tweaks to enhance brain uptake while minimizing systemic toxicity .
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Targeted Drug Delivery: Conjugation with nanoparticles for site-specific action in cancer therapy .
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Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .
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